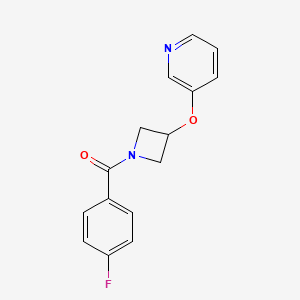
Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate, also known as MSMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSMB is a synthetic molecule that was first synthesized in 2009 and has since been studied for its various biological effects.
Aplicaciones Científicas De Investigación
Route to Renewable PET
Researchers have identified silica molecular sieves, specifically Zr-β and Sn-β, as effective catalysts in Diels–Alder and dehydrative aromatization reactions. These reactions involve ethylene and renewable furans, aiming to produce biobased terephthalic acid precursors, crucial for synthesizing renewable polyethylene terephthalate (PET). The study elucidates the reaction pathways and energetics, highlighting the synthesis of methyl 4-(methoxymethyl)benzene carboxylate from ethylene and methyl 5-(methoxymethyl)-furan-2-carboxylate as a significant side product, proposing an overall reaction pathway for this conversion (Pacheco, Labinger, Sessions, & Davis, 2015).
Synthesis of Azuleno Derivatives
A study focused on synthesizing new heterocyclic compounds, including methyl 1,2-dihydroazuleno[1,2-b]pyrrole-9-carboxylate, its isomer, and furan analogues. These compounds were synthesized through the reaction of 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one with morpholino enamines. This work contributes to the expansion of organic chemistry's toolbox, offering new routes for synthesizing complex structures (Fujimori, Fukazawa, Nezu, Yamane, Yasunami, & Takase, 1986).
Synthesis and Biological Activities of Spirocyclotriphosphazenes
The synthesis of Schiff base compounds through condensation reactions and their reduction to yield new N/O-donor-type ligands is explored. These ligands are then used to prepare monospirocyclotriphosphazenes, which exhibit structural diversity and potential antimicrobial activities. This research underscores the importance of phosphorus-nitrogen compounds in developing new materials with biological applications (Asmafiliz, Kılıç, Hayvalı, Açık, Hökelek, Dal, & Oner, 2012).
Novel Furan Derivatives with Pharmacological Activities
The study on novel furanyl derivatives from the red seaweed Gracilaria opuntia has unveiled compounds with potential anti-inflammatory and antioxidative properties. These derivatives exhibit significant activities in various in vitro models, suggesting their utility in developing new anti-inflammatory and antioxidant agents (Makkar & Chakraborty, 2018).
Enzymatic Synthesis of Biobased Polyesters
The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, catalyzed by Candida antarctica Lipase B, introduces a method for synthesizing biobased furan polyesters. This approach underscores the potential of using biobased monomers in developing sustainable materials (Jiang, Woortman, van Ekenstein, Petrović, & Loos, 2014).
Propiedades
IUPAC Name |
methyl 2-[(5-morpholin-4-ylsulfonylfuran-2-yl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7S/c1-22-17(19)14-4-2-3-5-15(14)24-12-13-6-7-16(25-13)26(20,21)18-8-10-23-11-9-18/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVAJIOUBDYJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=CC=C(O2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2419948.png)
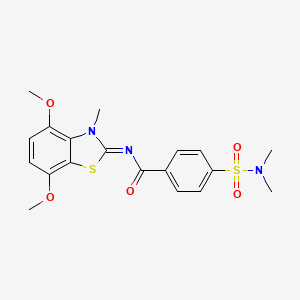
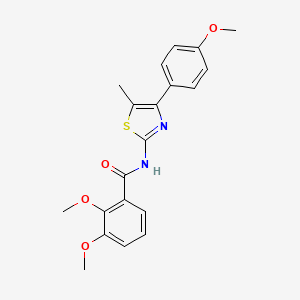
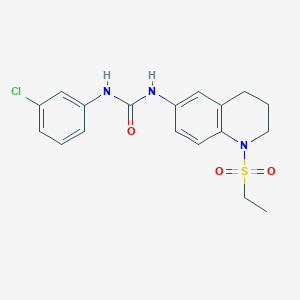
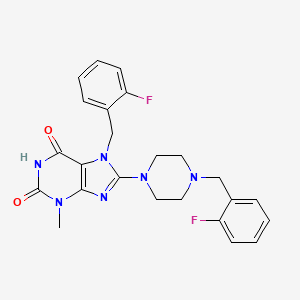
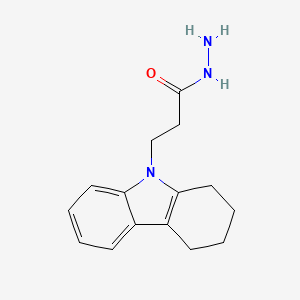
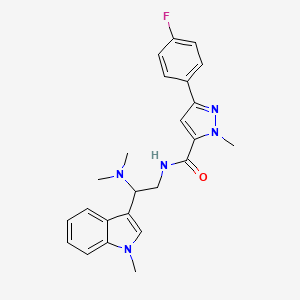
![3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2419962.png)
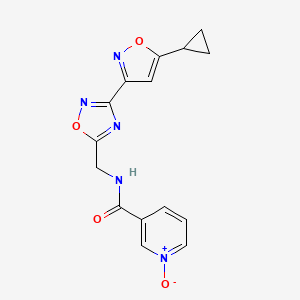
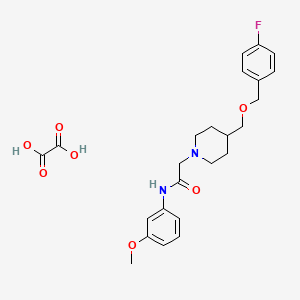
![(Z)-2-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419966.png)
![3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2419967.png)

